molecular formula C16H25BN2O2 B14087971 (2-Cyclohexyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

(2-Cyclohexyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

Cat. No.: B14087971
M. Wt: 288.2 g/mol
InChI Key: DEGQMSIEWAKVTG-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with cyclohexyl and piperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

    Oxidation Products: Formation of hydroxylated derivatives.

    Reduction Products: Formation of reduced derivatives.

Mechanism of Action

The primary mechanism of action of (2-Cyclohexyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex organic molecules under mild conditions .

Comparison with Similar Compounds

Uniqueness: (2-Cyclohexyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C16H25BN2O2

Molecular Weight

288.2 g/mol

IUPAC Name

(2-cyclohexyl-6-piperidin-3-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C16H25BN2O2/c20-17(21)14-9-15(12-5-2-1-3-6-12)19-16(10-14)13-7-4-8-18-11-13/h9-10,12-13,18,20-21H,1-8,11H2

InChI Key

DEGQMSIEWAKVTG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCCNC2)C3CCCCC3)(O)O

Origin of Product

United States

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